molecular formula C6H4ClFN2O B1647115 5-Chloro-3-fluoropyridine-2-carboxamide CAS No. 207994-10-3

5-Chloro-3-fluoropyridine-2-carboxamide

Cat. No.: B1647115
CAS No.: 207994-10-3
M. Wt: 174.56 g/mol
InChI Key: LPSRKMGUAAQVQQ-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoropyridine-2-carboxamide is a fluorinated pyridine derivative with a carboxamide functional group

Mechanism of Action

Target of Action

It is known that fluorinated pyridines, such as this compound, are often used as building blocks in the synthesis of various pharmaceuticals , suggesting that the specific targets can vary depending on the final compound synthesized.

Mode of Action

Fluorinated pyridines are known to have unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom . This can influence the compound’s interaction with its targets.

Biochemical Pathways

Fluorinated pyridines are often used in the synthesis of various pharmaceuticals , suggesting that the affected pathways can vary depending on the final compound synthesized.

Result of Action

As a building block in the synthesis of various pharmaceuticals , the specific effects can vary depending on the final compound synthesized.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluoropyridine-2-carboxamide typically involves multiple steps, starting from simpler pyridine derivatives. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-fluoropyridine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-fluoropyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its fluorinated and chlorinated structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.

Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyridine

  • 2,6-Dichloro-5-fluoropyridine

  • 3-Fluoropyridine-2-carboxylic acid

Uniqueness: 5-Chloro-3-fluoropyridine-2-carboxamide stands out due to its specific substitution pattern, which provides unique chemical and biological properties compared to similar compounds

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Properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSRKMGUAAQVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.0 g of 3-fluoro-5chloro-2-pyridinecarbonyl chloride (Example H6) are added in portions to a stirred mixture of 26 ml of 30% aqueous ammonia solution and 4 ml of tetrahydrofuran. The yellowish suspension is subsequently stirred for 4 hours and filtered and the material on the filter is washed with water and n-hexane. After drying in vacuo at 40° C., 1.34 g of the desired compound are obtained as a white solid of melting point 162-164° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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